molecular formula C8H15NO5 B2673581 1-Amino-2-cyclopropylpropan-2-ol oxalate CAS No. 2034585-63-0

1-Amino-2-cyclopropylpropan-2-ol oxalate

Cat. No. B2673581
CAS RN: 2034585-63-0
M. Wt: 205.21
InChI Key: SRIXZGFTBMGNCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-2-cyclopropylpropan-2-ol is a chemical compound with the CAS Number: 868851-43-8 . It has a molecular weight of 115.18 . The IUPAC name for this compound is 1-amino-2-cyclopropyl-2-propanol . It is typically in the form of an oil .


Molecular Structure Analysis

The InChI code for 1-Amino-2-cyclopropylpropan-2-ol is 1S/C6H13NO/c1-6(8,4-7)5-2-3-5/h5,8H,2-4,7H2,1H3 . This code provides a specific description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.

It is typically in the form of an oil . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the retrieved data.

Future Directions

While specific future directions for 1-Amino-2-cyclopropylpropan-2-ol oxalate are not available, there is ongoing research into the effects of oxalate and its derivatives. For example, there is interest in developing efficient methods to quantify oxalate due to its ubiquity . Additionally, recent studies have identified a chronic shift in energy production from mitochondrial oxidative phosphorylation to aerobic glycolysis (Warburg effect) as a contributor to cyst growth, rendering cyst cells exquisitely sensitive to glucose availability . Therefore, low calorie or ketogenic diets have delayed preclinical ADPKD progression .

properties

IUPAC Name

1-amino-2-cyclopropylpropan-2-ol;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.C2H2O4/c1-6(8,4-7)5-2-3-5;3-1(4)2(5)6/h5,8H,2-4,7H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIXZGFTBMGNCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1CC1)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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